N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c28-20(10-15-6-3-5-14-4-1-2-7-17(14)15)25-22-26-27-23(33-22)32-12-21(29)24-16-8-9-18-19(11-16)31-13-30-18/h1-9,11H,10,12-13H2,(H,24,29)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEWMVDFTRBCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Synthesis of the Naphthalene Acetamide: This involves the acylation of naphthalene with acetic anhydride followed by amination.
Construction of the Thiadiazole Ring: This can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole, naphthalene acetamide, and thiadiazole moieties using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole or naphthalene moieties.
Reduction: Reduced forms of the acetamide or thiadiazole groups.
Substitution: Halogenated or alkylated derivatives depending on the substituents used.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The target compound’s 1,3-benzodioxole group distinguishes it from analogues with phenyl () or piperidine () substituents.
- The sulfanyl-thiadiazole core is shared with ’s compound, but the naphthalene substitution in the target increases hydrophobicity compared to benzylsulfanyl or furan groups.
- Hypervalent S···O interactions , critical for conformational stability in ’s compound, are likely present in the target due to its acetamide-thiadiazole linkage.
Key Observations :
- The target compound’s synthesis may require multi-step coupling , akin to ’s nucleophilic substitution or ’s copper-catalyzed cycloaddition.
- Recrystallization (ethanol/hexane) is a common purification step for analogues, ensuring high purity .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data for Analogues
Key Observations :
Key Observations :
- Naphthalene may enhance lipid membrane penetration, improving bioavailability over furan- or piperidine-containing analogues .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(naphthalen-1-yl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula and Structure
- Molecular Formula : C19H18N4O3S
- Molecular Weight : 370.4 g/mol
The structure of the compound features a benzodioxole moiety linked to a thiadiazole and an acetamide group, which are believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
| Bacillus subtilis | 16 |
These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against biofilms formed by Staphylococcus aureus. The study found that treatment with the compound significantly reduced biofilm biomass compared to control groups, suggesting its potential use in preventing biofilm-associated infections .
Case Study 2: Anticancer Mechanism
A separate investigation focused on the anticancer effects of the compound on MCF-7 cells. The study revealed that this compound induced apoptosis through activation of caspase pathways. Flow cytometry analysis confirmed an increase in sub-G1 population, indicating cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
